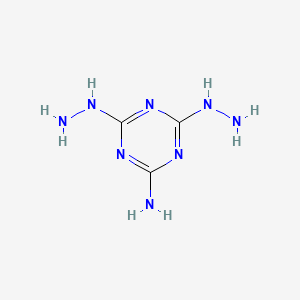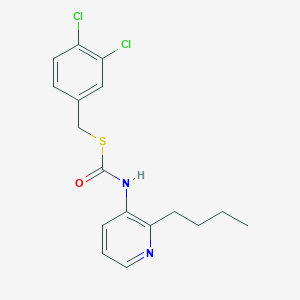
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is a quaternary ammonium compound with a quinolinium core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide typically involves the reaction of 6-chloro-2-methylquinoline with p-(dimethylamino)benzyl chloride in the presence of a suitable base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinolinium compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzothiazole
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzoxazole
- 6-Chloro-2-(p-(dimethylamino)phenylazo)benzimidazole
Uniqueness
6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its quinolinium core structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25413-37-0 |
|---|---|
Fórmula molecular |
C18H18ClIN2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
4-(6-chloro-1-methylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C18H18ClN2.HI/c1-20(2)16-8-4-13(5-9-16)17-10-6-14-12-15(19)7-11-18(14)21(17)3;/h4-12H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AKYDETUZJRILES-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C=CC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



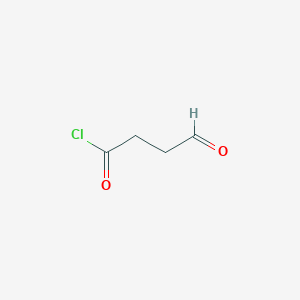
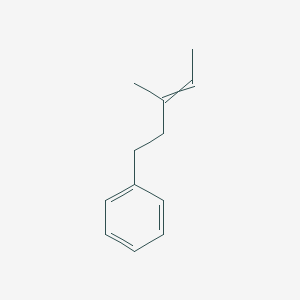
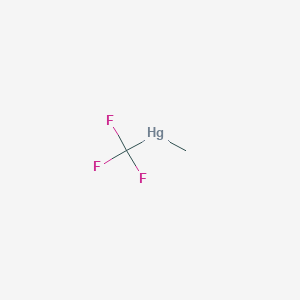
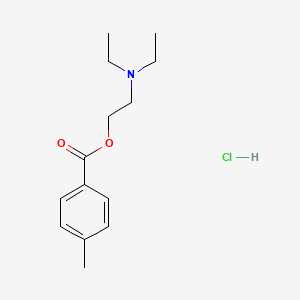
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
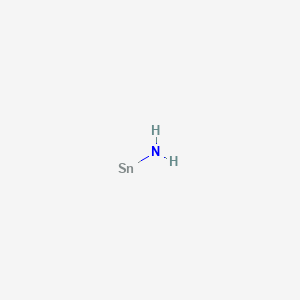
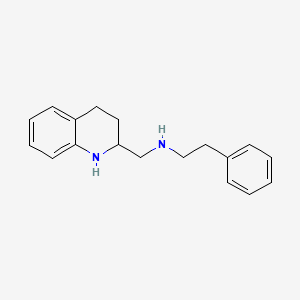
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
